molecular formula C20H21N5 B2797128 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900898-37-5

7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2797128
CAS No.: 900898-37-5
M. Wt: 331.423
InChI Key: TXGXJTHCFYEJNA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidine ring. Its structure features:

  • Position 3: A phenyl group.
  • Position 5: A propyl chain.
  • Position 7: A 2-ethylimidazole substituent.

Its synthesis likely involves chloro-pyrazolo[1,5-a]pyrimidine intermediates coupled with nucleophilic substitution at position 7, analogous to methods described for related compounds .

Properties

IUPAC Name

7-(2-ethylimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-3-8-16-13-19(24-12-11-21-18(24)4-2)25-20(23-16)17(14-22-25)15-9-6-5-7-10-15/h5-7,9-14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGXJTHCFYEJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3C=CN=C3CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might begin with the preparation of an imidazole derivative, followed by its reaction with a pyrazole precursor under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound is its role as an inhibitor of phosphodiesterase enzymes. Phosphodiesterases (PDEs) are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes.

Case Study: PDE2A Inhibition
Research has indicated that pyrazolo[1,5-a]pyrimidines, including this compound, can act as effective inhibitors of phosphodiesterase type 2A (PDE2A). Inhibiting PDE2A has therapeutic implications for conditions such as:

  • Neurological Disorders : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating disorders like Alzheimer's disease and schizophrenia by modulating signaling pathways associated with cAMP levels .

Cancer Treatment

The compound has also been investigated for its potential use in oncology. By inhibiting specific PDEs, it may enhance the efficacy of chemotherapeutic agents and improve patient outcomes.

Case Study: Histone Demethylase Inhibition
Recent studies have explored the use of similar pyrazolo[1,5-a]pyrimidine derivatives as histone demethylase inhibitors, which are crucial in cancer biology. These compounds could potentially reverse epigenetic modifications associated with tumor progression, making them candidates for cancer therapies targeting:

  • Prostate Cancer
  • Breast Cancer
  • Lung Cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the imidazole and pyrazole rings can significantly influence potency and selectivity toward specific PDE isoforms.

ModificationEffect on Activity
Substitution on the phenyl ringEnhances binding affinity to PDEs
Alteration of alkyl chain lengthAffects lipophilicity and membrane permeability

Mechanism of Action

The mechanism of action of 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of the target compound with similar pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Position 3 Substitution Position 5 Substitution Position 7 Substitution Yield (%) Purity (HPLC) Reference
Target Compound Phenyl Propyl 2-Ethyl-1H-imidazol-1-yl N/A N/A -
Pir-12-5c (25) 3-(Trifluoromethyl)phenyl 5,6-Dimethyl 3-(1H-Imidazol-1-yl)propylamine 45 99% (254/210 nm)
Pir-14-5c (22) 3-(Trifluoromethyl)phenyl Isopropyl 3-(1H-Imidazol-1-yl)propylamine 63 99% (254/210 nm)
Pir-14-3 (11) 4-Methoxyphenyl Isopropyl 3-(1H-Imidazol-1-yl)propylamine 38 99% (254 nm)
10c () 2'-Chlorophenylazo Ethyl 6-Carbonitrile 62 N/A

Key Observations :

  • Position 7: The target compound’s 2-ethylimidazole group differs from the 3-(imidazolyl)propylamine in Pir-12-5c, Pir-14-5c, and Pir-14-3.
  • Position 5 : The propyl chain in the target compound is longer than the methyl/isopropyl groups in analogs, which could increase lipophilicity and affect pharmacokinetics .
  • Purity and Yield : Pir-14-5c (22) achieved the highest yield (63%) among analogs, suggesting optimized synthetic routes for trifluoromethylphenyl-substituted derivatives .
A. Antimicrobial Activity
  • Compound 5k (), an N-[3-(4-quinazolinyl)aminopyrazole-4-carbonyl] hydrazone derivative, showed superior inhibition of Fusarium graminearum compared to the fungicide hymexazol at 50 μg/mL .
B. Agrochemical Potential
  • A patent () describes pyrazolo[1,5-a]pyrimidines with ethylsulfonylpyridinyl groups as pesticides. The target compound’s imidazole substituent may confer distinct binding interactions compared to sulfonyl-based derivatives, which target insecticidal pathways .
C. Receptor Binding and Optimization
  • Compounds Pir-12-5c and Pir-14-5c () were optimized as aryl hydrocarbon receptor (AhR) ligands. Their 3-(trifluoromethyl)phenyl groups enhance hydrophobic interactions, while the propylamine-imidazole linker may stabilize hydrogen bonding . The target compound’s shorter ethylimidazole group could alter AhR affinity.

Biological Activity

The compound 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo-pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H16N4\text{C}_{14}\text{H}_{16}\text{N}_4

This compound features a pyrazolo-pyrimidine core, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines. A study reported that a related pyrazole compound exhibited an IC50 value of 2.13 µM against the MCF-7 breast cancer cell line, demonstrating potent cytotoxicity while sparing normal cells like HEK293T .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. One study highlighted that certain pyrazole compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, indicating robust anti-inflammatory effects . These findings suggest that this compound may possess similar properties.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. For example, compounds with structural similarities demonstrated significant activity against various bacterial strains. A study reported the diameter of inhibition zones for several derivatives against Staphylococcus aureus and Escherichia coli, with some compounds showing greater efficacy than standard antibiotics like ciprofloxacin .

Compound S. aureus (mm) E. coli (mm) MIC (µg/mL)
7a13.111.950
7b5.18.125
Ciprofloxacin181912.5

Case Study 1: Anticancer Efficacy

A specific study focused on the synthesis and evaluation of pyrazolo derivatives for their anticancer potential. The synthesized compounds were tested on various cancer cell lines, revealing that one derivative exhibited an IC50 value of just 2.97 µM against prostate cancer cells (PC-3), indicating a promising therapeutic index .

Case Study 2: Anti-inflammatory Mechanism

Another research effort investigated the anti-inflammatory mechanisms of pyrazole derivatives through in vitro assays measuring cytokine levels. The results demonstrated a significant reduction in TNF-α and IL-6 production when treated with specific pyrazole compounds, supporting their use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Core Formation : Condensation of 5-aminopyrazole derivatives with electrophilic reagents (e.g., β-ketoesters or enaminones) to form the pyrazolo[1,5-a]pyrimidine core. For example, heating 5-aminopyrazole with ethyl 3-oxohexanoate in ethanol under reflux (30–60 min) yields intermediates .

Functionalization : Introduction of the 2-ethylimidazole group via nucleophilic substitution or coupling reactions. Piperazine or imidazole derivatives are often coupled using catalysts like bis(pentafluorophenyl) carbonate (BPC) .

  • Optimization : Yields (60–70%) depend on solvent polarity (DMF > ethanol), temperature (80–100°C), and stoichiometric ratios (1:1.2 for core:substituent) .

Q. Which analytical techniques are critical for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm; propyl chain protons at δ 0.9–1.7 ppm). 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves regioselectivity ambiguities (e.g., pyrazole-pyrimidine dihedral angles <2°) and validates substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 412.541 for C25_{25}H28_{28}N6_6) with <2 ppm error .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50}) using fluorescence-based or colorimetric substrates (e.g., ATPase activity for anticancer potential) .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM) .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole substitution at position 7 be addressed?

  • Methodological Answer :

  • Computational Modeling : DFT calculations predict electron density at position 7, guiding reagent selection (e.g., electrophilic vs. nucleophilic agents) .
  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) for imidazole NH protection minimizes side reactions during coupling .
  • Reaction Monitoring : LC-MS tracks intermediate formation to optimize reaction time and avoid over-substitution .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Esterification of polar groups (e.g., carboxylate → ethyl ester) enhances lipophilicity .
  • Nanocarrier Systems : Encapsulation in PEGylated liposomes improves plasma half-life (tested in murine models) .
  • Structural Analogues : Replace propyl with cyclopropyl (logP reduction from 4.2 → 3.8) while maintaining IC50_{50} < 1 µM .

Q. How should researchers resolve contradictory data in biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation (t1/2_{1/2} < 15 min) that may explain false negatives .
  • Structural Reanalysis : X-ray crystallography detects batch-to-batch polymorphism (e.g., differing hydrogen-bond networks) affecting activity .

Data Contradiction Analysis

Observed Contradiction Potential Cause Resolution Strategy References
Variable anticancer IC50_{50} (0.5–10 µM)Cell line heterogeneity (e.g., P-glycoprotein overexpression)Use isogenic cell lines and ABC transporter inhibitors
Inconsistent enzymatic inhibition (IC50_{50} ±30%)Non-competitive vs. allosteric binding modesSurface plasmon resonance (SPR) for binding kinetics

Experimental Design Considerations

Q. How to design a SAR study for imidazole-substituted pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

Core Modifications : Synthesize analogues with methyl, ethyl, or cyclopropyl groups at position 2.

Substituent Library : Vary imidazole substituents (e.g., 2-ethyl vs. 2-chlorobenzyl) .

Activity Correlation : Plot logP vs. IC50_{50} to identify hydrophobicity-activity relationships .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Glide simulates interactions with kinase ATP-binding pockets (e.g., CDK2) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

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